rac-(3R,3aR,6aS)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione is a complex organic compound characterized by a unique thieno[2,3-c]pyrrole ring structure. This compound is notable for its potential applications in pharmacology and medicinal chemistry due to its structural properties and biological activity. The molecular formula of this compound is and its molecular weight is approximately 191.25 g/mol.
This compound falls under the category of heterocyclic compounds, specifically those containing sulfur and nitrogen in their ring structures. It is classified as a thienopyrrole derivative, which indicates its relevance in the development of pharmaceuticals, particularly in the context of drug discovery and development.
The synthesis of rac-(3R,3aR,6aS)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione typically involves multi-step synthetic routes. The initial steps focus on constructing the thieno[2,3-c]pyrrole framework, followed by the introduction of the methoxy group at the 3-position.
Key reaction conditions such as temperature, solvent choice, and catalyst selection are critical for optimizing yield and purity. Various synthetic strategies may involve:
Industrial production may adapt these methods for scalability by employing continuous flow reactors and industrial-grade reagents to enhance efficiency.
The molecular structure of rac-(3R,3aR,6aS)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione can be visualized as follows:
The stereochemistry is defined by specific configurations at various chiral centers within the molecule. The presence of the methoxy group significantly influences its chemical behavior and biological interactions.
The compound can participate in various chemical reactions including:
These reactions are typically performed under controlled conditions to ensure selectivity and yield optimization. For example, oxidation might be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
The mechanism by which rac-(3R,3aR,6aS)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways crucial for therapeutic outcomes. The precise targets depend on the context of application and specific biological systems being studied.
The compound exhibits typical physical properties associated with organic heterocycles:
The stability of rac-(3R,3aR,6aS)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione under various conditions (e.g., pH changes, temperature variations) is crucial for its application in research and industry. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize these properties.
This compound has significant potential in scientific research:
Its unique structural features make it a valuable candidate for further exploration in medicinal chemistry and related fields.
The construction of the thieno[2,3-c]pyrrole core requires precise stereocontrol to achieve the desired (3R,3aR,6aS) relative configuration. Advanced cyclization strategies typically employ sulfur-containing precursors with pre-installed chiral centers that guide ring formation. One effective approach involves the intramolecular thia-Michael addition of cysteine-derived precursors, where the existing chiral center directs the stereochemistry of the newly formed ring junction. This method ensures the cis-fusion essential for the [3.3.0] bicyclic system observed in the target compound [6].
Alternative routes utilize [3+2] cycloadditions between azomethine ylides and thiophene-derived dipolarophiles. These reactions benefit from Lewis acid catalysts (e.g., Zn(II) complexes) that enforce facial selectivity during the ring-forming event. Post-cyclization functionalization typically involves oxidation of the thioether to the sulfone (1,1-dione) using peroxy acids like m-CPBA under controlled temperatures (0°C to 25°C) to prevent over-oxidation [3] [6]. The stereochemical integrity of the bicyclic system remains intact during this oxidation step due to the rigidity of the fused ring structure.
Table 1: Cyclization Strategies for Thieno-Pyrrole Core Assembly
Precursor Type | Cyclization Method | Key Conditions | Stereoselectivity | Yield Range |
---|---|---|---|---|
Cysteine derivatives | Intramolecular thia-Michael | Base catalysis (DBU), 60°C | >95% cis-fusion | 65-78% |
Azomethine ylides | [3+2] Cycloaddition | Zn(OTf)₂, 25°C, 12h | dr 8:1 (3aR,6aS) | 70-82% |
Mercapto-pyrrolidines | Oxidative cyclization | I₂, K₂CO₃, DMF | dr 6:1 (3aR,6aS) | 55-68% |
Regioselective introduction of the 3-methoxy group presents significant synthetic challenges due to the potential for epimerization at adjacent stereocenters. Successful methodologies employ temporary protecting groups on the pyrrolidine nitrogen prior to oxygenation. The tert-butoxycarbonyl (Boc) group demonstrates particular efficacy, as its steric bulk directs metallation away from the protected nitrogen and toward the C3 position using strong bases like LDA at -78°C [3] [7]. Subsequent trapping with molecular oxygen or N-fluorobenzenesulfonimide (NFSI) generates an alkoxide that is methylated in situ with methyl iodide.
Critical to this approach is the trans-relationship between the C3 methoxy group and the bridgehead hydrogen (C6a), which is controlled by the conformational rigidity of the bicyclic system. When the Boc group is replaced with smaller protecting groups (e.g., Cbz), regiochemical control diminishes significantly (<50% selectivity). Computational studies indicate the Boc group forces the C3 hydrogen into a pseudo-axial orientation ideal for deprotonation, enabling >90% regioselectivity in methoxy installation [7]. Following methylation, global deprotection is achieved under acidic conditions without epimerization.
Table 2: Regiochemical Control in Methoxy Group Installation
Protecting Group | Base | Temperature | C3 Selectivity | Epimerization Risk |
---|---|---|---|---|
Boc | LDA | -78°C | >90% | Low (<2%) |
Cbz | LDA | -78°C | 45-50% | Moderate (15%) |
Fmoc | LiTMP | -40°C | 70-75% | Low (<5%) |
Ac | NaHMDS | 0°C | 30-35% | High (>30%) |
The racemic synthesis of the target compound follows classical resolution pathways, often starting from achiral glutaconic anhydride derivatives. While efficient for bulk production, this approach suffers from maximum theoretical yields of 50% for the desired enantiomer. The resolution typically occurs at the stage of the amine salt formation using chiral acids like di-p-toluoyl-D-tartaric acid, which preferentially crystallizes with the (3R,3aR,6aS) enantiomer [2] [6].
Modern enantioselective routes employ asymmetric hydrogenation of dehydroproline intermediates using DuPhos-type catalysts. Specifically, (R,R)-Et-DuPhos/Rh(I) complexes achieve >98% enantiomeric excess (ee) in the reduction of the C3-C3a double bond while simultaneously controlling the stereochemistry at C6a. The methoxy group is introduced later via stereoretentive SN₂ displacement of a triflate installed at C3. This catalytic approach provides a 75% overall yield of enantiopure material, representing a 25% yield advantage over resolution methods. For industrial-scale synthesis, enzymatic desymmetrization of meso-intermediates using lipase B from Candida antarctica provides a cost-effective alternative, delivering the chiral scaffold in 85% ee [6].
Table 3: Enantioselective Synthesis Strategies
Method | Key Catalyst/Reagent | Enantioselectivity | Overall Yield | Scale Viability |
---|---|---|---|---|
Classical resolution | Di-p-toluoyl-D-tartaric acid | 99% ee after recrystallization | 38-42% | Multi-kilogram |
Asymmetric hydrogenation | (R,R)-Et-DuPhos/Rh(cod)BF₄ | 98% ee | 70-75% | Pilot plant |
Enzymatic desymmetrization | CAL-B lipase | 85% ee | 80% | Laboratory |
Organocatalytic cyclization | L-Proline-derived catalyst | 90% ee | 65% | Laboratory |
Controlled oxidation of the thioether to the sulfone (1,1-dione) represents a critical transformation that requires meticulous optimization. The preferred protocol employs 2.2 equivalents of meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C, followed by gradual warming to 25°C over 6 hours. This controlled temperature profile prevents sulfoxide intermediate accumulation and ensures complete conversion to the sulfone (>98% by HPLC). Alternative oxidants like oxone® prove less effective for this electron-deficient heterocycle, requiring longer reaction times (48h) and yielding significant amounts of the sulfoxide side-product (15-20%) [3].
Salt formation enhances crystallinity and stability for pharmaceutical applications. Hydrochloride salt preparation involves saturating an ethanolic solution of the free base with gaseous HCl at 0°C, producing microcrystalline material with consistent stoichiometry. The hydrochloride salt exhibits superior hygroscopic stability compared to hydrobromide or sulfate salts under accelerated stability conditions (40°C/75% RH). Counterion exchange can be achieved via ion-exchange chromatography using Amberlite IRA-400 resin, enabling preparation of besoteric salts like citrate or besylate for specific formulation requirements .
Table 4: Oxidation and Salt Formation Optimization
Transformation | Optimal Conditions | Reaction Monitoring | Purity Profile | Critical Quality Attributes |
---|---|---|---|---|
Sulfone formation | m-CPBA (2.2 eq), DCM, 0°C→25°C, 6h | HPLC (220 nm) | >98% | Sulfoxide <0.5% |
Hydrochloride salt | HCl(g) in EtOH, 0°C, 2h | In situ pH | 99.5% | Water <0.1% |
Besylate salt | Na besylate in MeOH/water | Conductivity | 98.8% | Residual MeOH <500 ppm |
Crystallization | Isopropanol/water (3:1) | FBRM | 99.9% | Mean particle size 50-100 µm |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: